

what is 5-Vinylcytidine and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Vinylcytidine

Cat. No.: B12400179

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5-Vinylcytidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinylcytidine is a chemically modified nucleoside, an analog of cytidine, featuring a vinyl group substitution at the 5th position of the pyrimidine ring. This modification imparts unique chemical properties and biological activities, making it a molecule of interest in antiviral and anticancer research. While much of the detailed biological research has been conducted on its deoxyribose counterpart, 2'-deoxy-**5-vinylcytidine**, the foundational structure of **5-vinylcytidine** provides a basis for understanding this class of compounds. This technical guide provides a detailed overview of **5-vinylcytidine**, its chemical properties, synthesis, and the biological applications of its derivatives.

Chemical Structure and Properties

5-Vinylcytidine is characterized by the presence of a vinyl (-CH=CH2) group attached to the C5 position of the cytosine base. This addition influences the molecule's electronic properties and its potential for chemical reactions.

Below is a table summarizing the key chemical properties of **5-Vinylcytidine** and its well-studied derivative, 2'-deoxy-**5-vinylcytidine**.



Property	5-Vinylcytidine	2'-deoxy-5-vinylcytidine	
Chemical Formula	C11H15N3O5	C11H15N3O4	
Molecular Weight	269.25 g/mol	253.25 g/mol	
Isomeric SMILES	O[C@H]1INVALID-LINK INVALID-LINK O[C@@H]1CO	C=CC1=CN(C(=O)N=C1N) [C@H]2CINVALID-LINK CO">C@HO	
Appearance	White to off-white powder	White to off-white powder	
Solubility	Soluble in water and polar organic solvents	Soluble in water and polar organic solvents	

Below is the chemical structure of **5-Vinylcytidine** represented in a diagram.

Caption: Chemical structure of 5-Vinylcytidine.

Experimental Protocols Synthesis of 2'-deoxy-5-vinylcytidine

Rapid and efficient syntheses for 2'-deoxy-**5-vinylcytidine** have been developed starting from nucleoside precursors. A common method involves the use of organopalladium intermediates in a Heck coupling reaction.

General Synthetic Strategy via Heck Coupling:

- Starting Material: A protected 2'-deoxy-5-iodocytidine is typically used as the starting material. The hydroxyl groups of the deoxyribose sugar are protected to prevent side reactions.
- Palladium Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used to facilitate the coupling reaction.
- Vinyl Source: A vinylating agent, such as vinyltributyltin, serves as the source of the vinyl group.



- Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base.
- Deprotection: Following the coupling reaction, the protecting groups on the sugar moiety are removed to yield 2'-deoxy-**5-vinylcytidine**.
- Purification: The final product is purified using chromatographic techniques.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of 2'-deoxy-**5-vinylcytidine** against viruses like Herpes Simplex Virus (HSV) is commonly determined using a plaque reduction assay.

Methodology:

- Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is grown in 24-well plates.
- Virus Inoculation: The cell monolayers are infected with a known amount of virus (e.g., 50-100 plaque-forming units per well).
- Compound Treatment: Immediately after infection, the cells are treated with various concentrations of 2'-deoxy-5-vinylcytidine. A virus control (no compound) and a cell control (no virus) are also included.
- Overlay: After a 1-2 hour adsorption period, the medium is removed, and the cells are
 overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) with
 the corresponding concentrations of the test compound. This restricts the spread of the virus
 to adjacent cells, leading to the formation of localized plaques.
- Incubation: The plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
- Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The plaques appear as clear zones against a stained background of healthy cells. The number of plaques in each well is counted.



 Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined and expressed as the ID₅₀ (Inhibitory Dose 50%).

Cytotoxicity Assay (MTT Assay)

To determine the selectivity of the antiviral effect, the cytotoxicity of the compound on the host cells is assessed using an assay like the MTT assay.

Methodology:

- Cell Seeding: Host cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
- Compound Exposure: The cells are then exposed to a range of concentrations of 2'-deoxy-5-vinylcytidine for a duration similar to the antiviral assay (e.g., 72 hours).
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: The medium is removed, and 150 μL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is calculated as the CC₅₀ (50% cytotoxic concentration).
 The selectivity index (SI) is then calculated as the ratio of CC₅₀ to ID₅₀.

Biological Activity and Applications Antiviral Activity of 2'-deoxy-5-vinylcytidine

Early studies demonstrated that 2'-deoxy-**5-vinylcytidine** exhibits potent and selective inhibitory effects against Herpes Simplex Virus (HSV) types 1 and 2. It is reported to be much less toxic to cell cultures than the related compound 2'-deoxy-5-vinyluridine.



Quantitative Data Summary:

Compound	Virus Target	Inhibitory Dose 50% (ID₅₀)	Selectivity Index (SI)
2'-deoxy-5- vinylcytidine	Herpes Simplex Virus Type 1 (HSV-1)	0.2 μg/mL	225
2'-deoxy-5- vinylcytidine	Herpes Simplex Virus Type 2 (HSV-2)	0.2 μg/mL	225

The presumed mechanism of antiviral action involves the intracellular phosphorylation of 2'-deoxy-**5-vinylcytidine** to its active triphosphate form. This active metabolite then competes with the natural substrate, dCTP, for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination and cessation of viral replication.

To cite this document: BenchChem. [what is 5-Vinylcytidine and its chemical structure].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12400179#what-is-5-vinylcytidine-and-its-chemical-structure]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com